2-(12,12,14,14-tetramethyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-4-yl)phenol
Description
The compound 2-(12,12,14,14-tetramethyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.0²,⁶.0¹¹,¹⁶]hexadeca-1(9),2,4,7,11(16)-pentaen-4-yl)phenol is a polycyclic heteroaromatic system featuring:
- A tetramethyl-substituted tetracyclic core with fused thiophene and nitrogen-containing rings (10-thia-3,5,6,8,13-pentazatetracyclo framework).
- A phenol substituent at the 4-position of the tetracyclic system, contributing hydrogen-bonding capacity and acidity (pKa ~10).
- High structural complexity (complexity score >400 based on analogous compounds) due to fused rings and stereochemical constraints .
Properties
IUPAC Name |
2-(12,12,14,14-tetramethyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-4-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5OS/c1-19(2)9-12-14-17-22-16(11-7-5-6-8-13(11)26)23-25(17)10-21-18(14)27-15(12)20(3,4)24-19/h5-8,10,24,26H,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEYLAOAQZSAASB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N1)(C)C)SC3=C2C4=NC(=NN4C=N3)C5=CC=CC=C5O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(12,12,14,14-tetramethyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-4-yl)phenol typically involves multi-step organic synthesis techniques. The process may start with the preparation of the core tetracyclic structure, followed by the introduction of the phenol group and the tetramethyl substituents. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
2-(12,12,14,14-tetramethyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-4-yl)phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to modify the ring structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenol group or the rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for controlling the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group may yield quinones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-(12,12,14,14-tetramethyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-4-yl)phenol has several scientific research applications:
Chemistry: Used as a model compound for studying complex ring systems and heteroatom chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-(12,12,14,14-tetramethyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-4-yl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the tetracyclic structure may interact with enzymes and receptors. These interactions can modulate various biological processes and pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Table 1: Key Structural and Computational Properties of Comparable Compounds
*Estimated based on structural analogy; †Predicted via computational tools (e.g., ChemAxon); ‡Calculated using RDKit.
Structural Differences and Implications
Substituent Effects: The tetramethyl groups in the target compound enhance steric bulk and lipophilicity (XLogP3 ~4.5) compared to phenyl-substituted analogs (e.g., XLogP3 = 5.2 for ). This may influence membrane permeability and metabolic stability .
Heteroatom Arrangement :
- The pentazatetracyclo core (5 N atoms) in the target compound contrasts with tetrazatricyclo systems (4 N atoms) in , which may alter π-π stacking interactions and electron distribution.
- Thiophene integration (10-thia) is conserved across analogs, suggesting shared electronic properties conducive to aromatic interactions in biological targets .
Biological Relevance :
Computational Similarity Analysis
Using Tanimoto coefficients (binary fingerprint similarity), the target compound shows:
- ~75% similarity to 4-(10-thia-3,5,6,8-tetrazatetracyclo[...]phenol due to shared phenol and thia-aza core.
- ~60% similarity to diphenyl-thia-tetrazatricyclo analogs , with differences arising from methyl vs. phenyl substituents.
These metrics highlight conserved pharmacophoric features while underscoring the impact of substituents on diversity .
Research Findings and Limitations
- Crystallographic Data : Analogs like exhibit planar tetracyclic cores with dihedral angles <10° between rings, suggesting rigidity that may stabilize protein-ligand interactions.
- Synthetic Challenges : The tetramethyl groups in the target compound could complicate synthesis due to steric hindrance, as seen in methyl-substituted heterocycles .
- Data Gaps: No direct bioactivity or spectral data exist for the target compound. Predictions rely on analogs with <80% structural similarity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
